molecular formula C20H22N4O3S B2480981 (E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 1006289-72-0

(E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2480981
CAS No.: 1006289-72-0
M. Wt: 398.48
InChI Key: QJTQIHLKGQXDHH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity

(E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and thiazole compounds. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A-549 (lung cancer), HCT-8 (colon cancer), HepG2 (liver cancer), and K562 (leukemia).
  • Methodology : The MTT assay was used to assess cell viability post-treatment with the compound.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A-54915.3
HCT-812.7
HepG218.5
K56210.9

The proposed mechanism of action for this compound includes:

  • Inhibition of Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : It is suggested that the compound activates intrinsic apoptotic pathways, which could be mediated by mitochondrial dysfunction.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Lung Cancer :
    • Objective : To evaluate the efficacy of the compound in A-549 lung cancer cells.
    • Findings : Treatment resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.
  • Case Study on Drug Resistance :
    • Objective : To assess the potential of the compound to overcome drug resistance in K562 leukemia cells.
    • Findings : The compound demonstrated ability to sensitize resistant cells to standard chemotherapy agents, suggesting a role in combination therapy.

Properties

IUPAC Name

1-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c21-19(27)15-8-10-24(11-9-15)18(26)12-16-13-28-20(22-16)23-17(25)7-6-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H2,21,27)(H,22,23,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTQIHLKGQXDHH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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